molecular formula C27H16IN3O5S B11666413 N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11666413
M. Wt: 621.4 g/mol
InChI Key: YHBMZNCHOWRDAG-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a nitrophenyl sulfanyl group, and a dioxo-dihydro-isoindole carboxamide moiety

Preparation Methods

The synthesis of N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the iodophenyl and nitrophenyl sulfanyl groups, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include:

    N-(4-iodophenyl)-3-((2-nitrophenyl)sulfonyl)aminopropanamide: This compound shares the iodophenyl and nitrophenyl groups but differs in the core structure.

    2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium tetrakis(1-imidazolyl)borate: This compound has a similar iodophenyl and nitrophenyl arrangement but features a tetrazolium core. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C27H16IN3O5S

Molecular Weight

621.4 g/mol

IUPAC Name

N-(3-iodophenyl)-2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C27H16IN3O5S/c28-17-2-1-3-18(15-17)29-25(32)16-4-13-23-24(14-16)27(34)30(26(23)33)19-5-9-21(10-6-19)37-22-11-7-20(8-12-22)31(35)36/h1-15H,(H,29,32)

InChI Key

YHBMZNCHOWRDAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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